2-ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which is structurally related to the compound , can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This process involves the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011). Additionally, the synthesis of related 8-oxa-2,4-diazaspiro[5.5]undecanes has been reported using multi-component reactions (Jia Li et al., 2014).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives, closely related to the compound under discussion, has been elucidated using NMR and X-ray crystallographic techniques, revealing that the cyclohexanone unit often prefers a chair conformation (M. Islam et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives includes their formation through reactions such as Michael addition and cyclization processes (Hanbiao Yang et al., 2008). These compounds are involved in various chemical reactions that lead to a wide range of potential applications.
Physical Properties Analysis
The synthesis and analysis of related spiro compounds have contributed to understanding the physical properties of diazaspiro[5.5]undecane derivatives. Their crystalline structure and intermolecular interactions have been extensively studied, providing insight into their stability and behavior under different conditions (T. Zhu, 2011).
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, such as their reactivity with various chemical reagents and potential as intermediates in organic synthesis, have been a subject of research. These studies have led to the development of new synthetic methodologies and a deeper understanding of the compound's chemical behavior (K. Aggarwal et al., 2014).
properties
IUPAC Name |
2-ethyl-4-phenyl-9-(pyridine-3-carbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-2-25-17-23(15-20(22(25)28)18-7-4-3-5-8-18)10-13-26(14-11-23)21(27)19-9-6-12-24-16-19/h3-9,12,16,20H,2,10-11,13-15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZWLIRMRWVYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=CN=CC=C3)CC(C1=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-phenyl-9-(3-pyridinylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.